

3-Methoxyphenylethylamine chemical properties and analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methoxyphenylethylamine*

Cat. No.: *B8523189*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Analysis of **3-Methoxyphenylethylamine**

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological interactions of **3-Methoxyphenylethylamine** (3-MeO-PEA). The information is intended for researchers, scientists, and professionals in the field of drug development and neurochemistry.

Chemical and Physical Properties

3-Methoxyphenylethylamine is a substituted phenethylamine characterized by a methoxy group at the meta position of the phenyl ring.^{[1][2]} This structural feature influences its physicochemical properties and biological activity.

Data Presentation: Summary of Quantitative Data

The following table summarizes the key chemical and physical properties of **3-Methoxyphenylethylamine**.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₃ NO	[1][3]
Molecular Weight	151.21 g/mol	[1][3]
CAS Number	2039-67-0	[1][3]
Appearance	Colorless to light yellow clear liquid	[1]
Density	1.038 g/mL at 25 °C	[4]
Boiling Point	118-119 °C at 6 mmHg	[1][4]
Refractive Index	n _{20/D} 1.538	[4]
pKa (Predicted)	9.96 ± 0.10	[4]
Water Solubility	Insoluble	[4]
LogP (XLogP3-AA)	1.6	[5]
SMILES	COc1ccccc(CCN)c1	
InChIKey	WJBMZRZAHTUFBGE-UHFFFAOYSA-N	[2]

Analytical Methodologies and Experimental Protocols

The identification and quantification of **3-Methoxyphenylethylamine** are crucial for research and quality control. A variety of analytical techniques can be employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 3-MeO-PEA. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[3]

Experimental Protocol: GC-MS Analysis

- Sample Preparation:
 - Dissolve a known quantity of the 3-MeO-PEA sample in a suitable volatile organic solvent (e.g., methanol, dichloromethane).
 - For complex matrices (e.g., biological fluids), perform a liquid-liquid or solid-phase extraction to isolate the analyte.
 - Derivatization (e.g., with trifluoroacetic anhydride) may be employed to improve chromatographic performance and mass spectral characteristics, though it is not always necessary.
- Instrumentation and Conditions:
 - Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms).
 - Injector: Split/splitless injector, typically operated at 250 °C.
 - Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Mass Spectrometer: Electron Ionization (EI) source at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis:
 - Identify the 3-MeO-PEA peak based on its retention time.
 - Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). Key fragments for 3-MeO-PEA include the molecular ion and characteristic fragments resulting from the loss of the amine group and rearrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of 3-MeO-PEA. Both ^1H and ^{13}C NMR should be performed for complete characterization.

Experimental Protocol: NMR Analysis

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
- Instrumentation and Data Acquisition:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - ^1H NMR: Acquire a standard proton spectrum. Key signals will correspond to the aromatic protons, the methylene protons of the ethyl chain, the amine protons, and the methoxy protons.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for each unique carbon atom in the molecule.
 - Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm the connectivity of the molecule.
- Data Analysis:
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, coupling constants, and multiplicity of the signals to assign them to specific protons and carbons in the molecular structure.

Infrared (IR) Spectroscopy

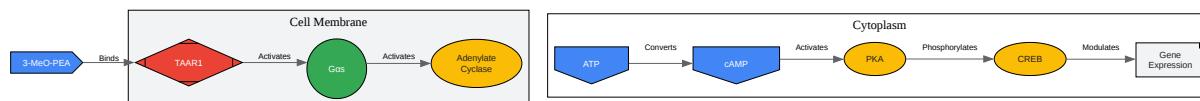
IR spectroscopy is used to identify the functional groups present in 3-MeO-PEA.

Experimental Protocol: IR Analysis

- Sample Preparation:
 - For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl, KBr).
 - Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
- Instrumentation and Data Acquisition:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
 - Scan Range: Typically from 4000 to 400 cm^{-1} .
- Data Analysis:
 - Identify characteristic absorption bands corresponding to the functional groups in 3-MeO-PEA:
 - N-H stretching of the primary amine (around 3400-3300 cm^{-1}).
 - C-H stretching of the aromatic ring and alkyl chain (around 3100-2850 cm^{-1}).
 - C=C stretching of the aromatic ring (around 1600-1450 cm^{-1}).
 - C-O stretching of the ether group (around 1250-1000 cm^{-1}).

Biological Activity and Signaling Pathways

3-Methoxyphenylethylamine is structurally similar to endogenous neurotransmitters, which makes it a compound of interest in neuropharmacology.[\[1\]](#)

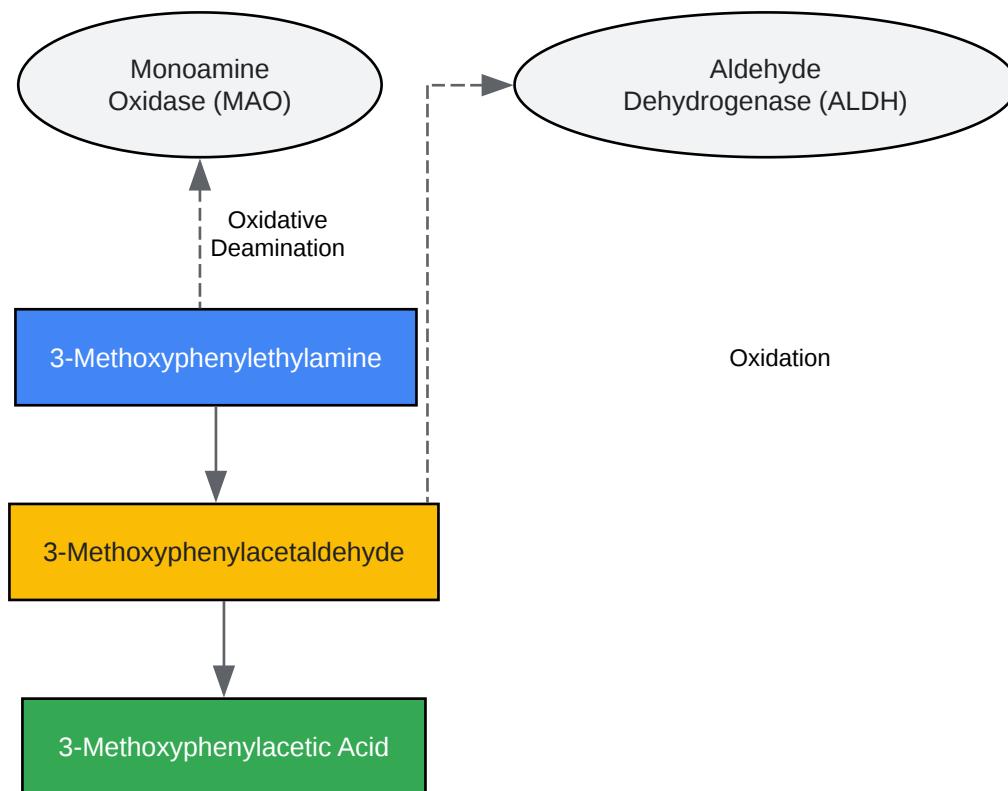

Mechanism of Action

3-MeO-PEA has been shown to be a low-potency partial agonist of the human trace amine-associated receptor 1 (TAAR1).[\[2\]](#) TAAR1 is a G-protein coupled receptor that modulates

monoaminergic neurotransmission. It has also demonstrated a very low affinity for serotonin receptors.[2]

Hypothesized Signaling Pathway

The activation of TAAR1 by an agonist like 3-MeO-PEA is expected to initiate a signaling cascade.

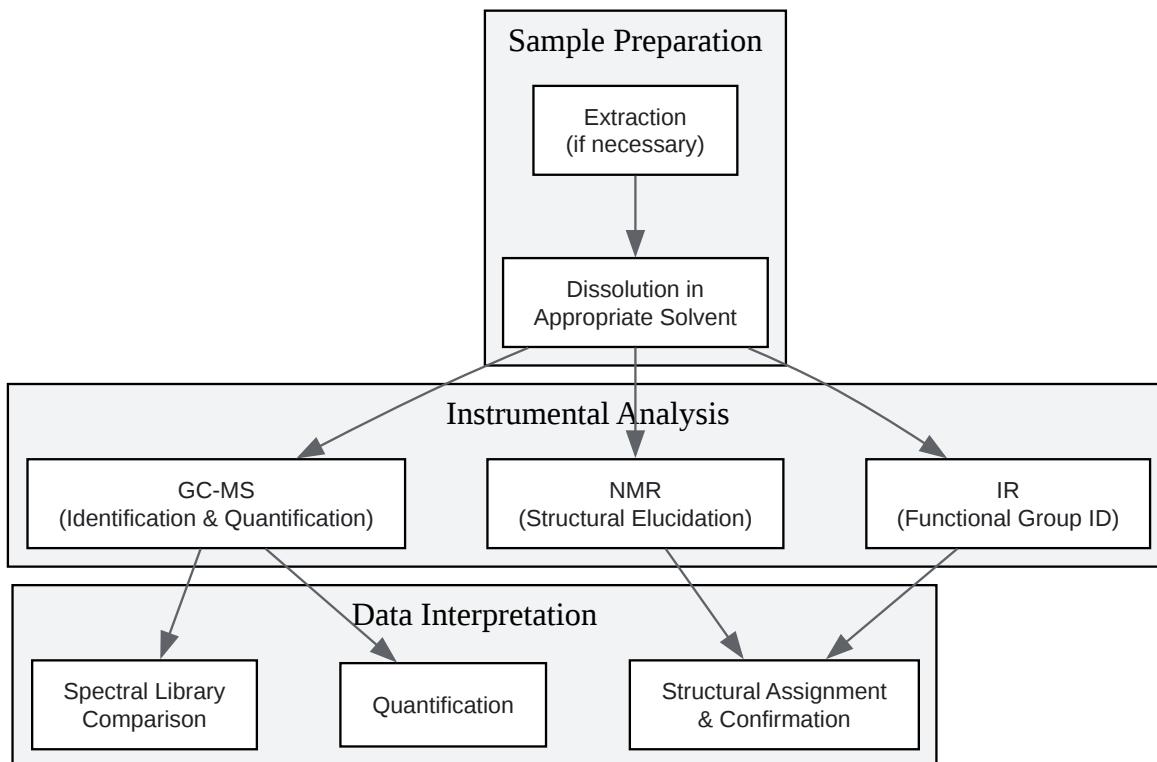


[Click to download full resolution via product page](#)

TAAR1 Signaling Cascade

Hypothesized Metabolic Pathway

Based on the metabolism of structurally related phenethylamines, it is hypothesized that 3-MeO-PEA is primarily metabolized by monoamine oxidase (MAO), likely MAO-B.[6] This would involve oxidative deamination to form an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid.



[Click to download full resolution via product page](#)

Hypothesized Metabolism of 3-MeO-PEA

Experimental Workflows

A logical workflow is essential for the reliable analysis of **3-Methoxyphenylethylamine**.

[Click to download full resolution via product page](#)

General Analytical Workflow

Conclusion

3-Methoxyphenylethylamine is a compound with well-defined chemical properties that make it amenable to standard analytical techniques. Its biological activity, particularly its interaction with TAAR1, warrants further investigation for its potential applications in neuroscience and drug development. The methodologies and data presented in this guide provide a solid foundation for researchers working with this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. 3-Methoxyphenethylamine | C9H13NO | CID 74866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. scent.vn [scent.vn]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Methoxyphenylethylamine chemical properties and analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8523189#3-methoxyphenylethylamine-chemical-properties-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com